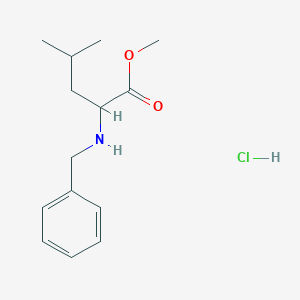
3-Fluoro-4-n-pentyloxyphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-n-pentyloxyphenylZinc bromide is an organozinc compound with the molecular formula C11H14BrFOZn and a molecular weight of 326.5234 . This compound is typically used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Fluoro-4-n-pentyloxyphenylZinc bromide can be synthesized through the reaction of 3-Fluoro-4-n-pentyloxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation of the zinc reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-n-pentyloxyphenylZinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the organozinc compound and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), aryl or vinyl halides, bases (e.g., K2CO3, NaOH)
Conditions: Inert atmosphere, solvents like THF or toluene, temperatures ranging from room temperature to 100°C
Major Products
The major products formed from these reactions are biaryl or substituted alkene compounds, depending on the nature of the halide used in the coupling reaction .
Aplicaciones Científicas De Investigación
3-Fluoro-4-n-pentyloxyphenylZinc bromide is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Potential use in the synthesis of biologically active compounds, although specific examples are limited.
Industry: Used in the production of fine chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action for 3-Fluoro-4-n-pentyloxyphenylZinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-Fluoro-4-n-pentyloxyphenylZinc bromide is unique due to its specific functional groups, which provide distinct reactivity and selectivity in cross-coupling reactions. The presence of the fluoro and pentyloxy groups can influence the electronic properties of the compound, making it suitable for specific synthetic applications .
Propiedades
Fórmula molecular |
C11H14BrFOZn |
|---|---|
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-fluoro-2-pentoxybenzene-5-ide |
InChI |
InChI=1S/C11H14FO.BrH.Zn/c1-2-3-6-9-13-11-8-5-4-7-10(11)12;;/h5,7-8H,2-3,6,9H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
OZGDNJKZKBEXPH-UHFFFAOYSA-M |
SMILES canónico |
CCCCCOC1=C(C=[C-]C=C1)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14894968.png)



![L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-](/img/structure/B14894991.png)


![6-Acetyl-8-cyclopentyl-2-((5-(4-isobutylpiperazin-1-yl)pyridin-2-yl)amino)-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14895009.png)


![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14895027.png)


